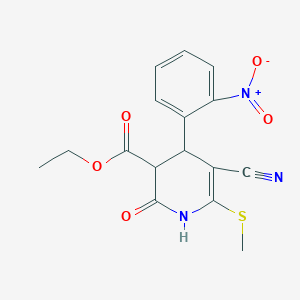![molecular formula C19H15BrN2O3S B2363318 7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-68-9](/img/structure/B2363318.png)
7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. They are of great interest in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a one-pot regioselective synthesis method was used to create some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often catalyzed by various substances. For example, a copper(I) catalyzed one-pot reaction was used in the synthesis of some novel hybrids .Scientific Research Applications
Synthesis and Molecular Applications
- Synthesis of Antifolates : Gangjee, Devraj, and Lin (1991) discussed the synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates using a 6-bromo derivative as a key intermediate for potential inhibitors of dihydrofolate reductase (Gangjee, Devraj, & Lin, 1991).
- One-Pot Synthesis for Pharmaceutical Applications : Brahmachari and Nayek (2017) demonstrated a simple, catalyst-free, one-pot synthesis of pharmaceutically interesting chromeno[2,3-d]pyrimidine derivatives (Brahmachari & Nayek, 2017).
- Molecular Modeling for Anticancer Leads : Rubim de Santana et al. (2020) conducted molecular modeling studies on chromene derivatives, suggesting their potential as leads for new anticancer drugs (Rubim de Santana et al., 2020).
Biological and Medicinal Research
- Antitubercular and Antimicrobial Activities : Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activities (Kamdar, Haveliwala, Mistry, & Patel, 2011).
- Chemosensor for Mercury Ions : Jamasbi et al. (2021) synthesized chromeno[2,3-d]pyrimidine derivatives and explored their use as chemosensors for mercury ions detection (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).
- Anticancer Activities and Molecular Docking : Halawa et al. (2017) synthesized chromene and chromeno[2,3-d]pyrimidine derivatives, evaluating their potential as cytotoxic agents against cancer cell lines (Halawa et al., 2017).
Synthesis and Chemical Characterization
- Novel Synthesis Methods : Karimi, Davoodnia, and Pordel (2018) developed new methods for synthesizing 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones (Karimi, Davoodnia, & Pordel, 2018).
- Microwave-Assisted Synthesis : Bouattour et al. (2017) reported the microwave-assisted synthesis of chromeno[2,3-d]pyrimidine-2(5H)-thione derivatives, exploring their biological activities (Bouattour et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-23-15-5-3-4-12(16(15)24-2)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8H,9H2,1-2H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKOFDUBHUVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)
![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363249.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)
![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)
